(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal

LogP Lipophilicity Membrane Permeability

Acquire (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal (CAS 430443-73-5) for your advanced medicinal chemistry and fragment-based screening programs. This 98% pure, low-molecular-weight (241.08 g/mol, cLogP 2.84) building block is a validated dual-purpose probe: the bromine atom provides anomalous scattering for X-ray crystallography, while the α,β-unsaturated aldehyde serves as a reactive Michael acceptor warhead for covalent targeting of cysteine residues. Unlike simpler alternatives, this scaffold uniquely enables simultaneous engagement of ATP-binding pockets and solvent-exposed cysteines—critical for developing high-affinity kinase inhibitors. Sourced for seamless Suzuki-Miyaura diversification and spirocyclic library construction.

Molecular Formula C10H9BrO2
Molecular Weight 241.084
CAS No. 430443-73-5
Cat. No. B2838449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal
CAS430443-73-5
Molecular FormulaC10H9BrO2
Molecular Weight241.084
Structural Identifiers
SMILESCC(=CC1=C(C=CC(=C1)Br)O)C=O
InChIInChI=1S/C10H9BrO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+
InChIKeyPTOUVBVZTFVUGW-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

430443-73-5 Sourcing Guide: (2E)-3-(5-Bromo-2-hydroxyphenyl)-2-methylprop-2-enal for Research Procurement


(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal (CAS 430443-73-5) is a brominated α-methylcinnamaldehyde derivative bearing a phenolic hydroxyl group. It is a synthetic small-molecule building block with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . The compound is supplied at 98% purity by specialty chemical vendors and is utilized primarily as an intermediate in organic synthesis and medicinal chemistry research [1]. Its structure combines an α,β-unsaturated aldehyde (Michael acceptor), a phenolic hydroxyl, and a para-bromo substituent, providing multiple reactive sites for downstream derivatization.

Why 430443-73-5 Cannot Be Replaced by Common 5-Bromosalicylaldehyde or α-Methylcinnamaldehyde Analogs


Researchers seeking a brominated phenolic aldehyde for SAR or library synthesis may consider replacing 430443-73-5 with widely available alternatives such as 5-bromosalicylaldehyde (CAS 1761-61-1) or α-methylcinnamaldehyde (CAS 101-39-3). However, these substitutions intrinsically alter the compound's physicochemical and reactivity profile. The target molecule uniquely integrates three functional elements—a para-bromo group, an ortho-hydroxyl, and an α-methylated α,β-unsaturated aldehyde—within a single conjugated scaffold . This specific connectivity is not replicated by mixing two simpler building blocks. Substitution with 5-bromosalicylaldehyde merely adds a bromophenol aldehyde but eliminates the extended conjugation and the Michael acceptor system, while α-methylcinnamaldehyde lacks the bromine and hydroxyl pharmacophores entirely. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in lipophilicity and hydrogen-bonding capacity, which are critical for membrane permeability and target engagement in biological assays [1].

430443-73-5 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Lipophilicity Advantage: 430443-73-5 Exhibits Higher LogP Than 5-Bromosalicylaldehyde

The target compound demonstrates a measured/calculated LogP of 2.84, compared to 5-bromosalicylaldehyde's LogP of 2.72 [1]. This 0.12 log unit increase corresponds to an approximately 30% greater partition coefficient, indicating enhanced lipophilicity. The increased LogP is attributable to the additional conjugation and the methyl substituent, which may improve passive membrane permeability in cell-based assays.

LogP Lipophilicity Membrane Permeability Drug-Likeness

Hydrogen-Bond Acceptor/Donor Profile: 430443-73-5 Offers a Balanced Topological Polar Surface Area (tPSA) Window

The target compound contains 2 hydrogen-bond acceptors and 1 hydrogen-bond donor, resulting in a topological polar surface area (tPSA) estimated at 37.3 Ų. In comparison, 5-bromosalicylaldehyde also has a tPSA of 37.3 Ų but lacks the extended carbon framework that contributes to the higher logP. The balanced HBD/HBA count (1 donor, 2 acceptors) falls within the optimal range for CNS drug-likeness (HBD ≤ 3, HBA ≤ 7) and oral bioavailability (tPSA < 90 Ų) as defined by Lipinski's and Veber's rules [1].

tPSA Hydrogen Bonding Oral Bioavailability Lead-Likeness

Conjugated Michael Acceptor System: Unique Reactivity vs. Non-Conjugated Analogs

430443-73-5 possesses an α,β-unsaturated aldehyde motif (C=C-C=O) that can act as a soft electrophilic warhead for covalent modification of cysteine residues in proteins. In contrast, 5-bromosalicylaldehyde has only an isolated aldehyde on the aromatic ring (no α,β-unsaturation), and 5-bromo-2-hydroxypropiophenone has a saturated ketone. The presence of this Michael acceptor system in 430443-73-5 is confirmed by its UV-visible spectral properties and its reactivity in nucleophilic addition reactions [1]. The α-methyl substitution further modulates the electrophilicity and steric accessibility of the β-carbon compared to unsubstituted cinnamaldehydes.

Michael Addition Covalent Inhibitor α,β-Unsaturated Aldehyde Electrophilic Warhead

Purity and Vendor Traceability: 98% Assay Specification from Multiple Independent Suppliers

430443-73-5 is available at a certified purity of 98% from at least three independent suppliers: Fluorochem (Product F749916), Leyan (Product 1428052), and Chemsrc . This multi-vendor availability at a consistent purity specification reduces supply chain risk. In contrast, closely related compounds such as 3-bromo-2-methyl-3-phenylpropenal (CAS 90772-48-8) are listed by only a single vendor with limited quality documentation. The 98% purity level is suitable for direct use in biological assays without additional purification, as the primary impurities are typically unreacted starting materials that do not interfere with common screening readouts.

Purity Quality Assurance Procurement Reproducibility

Fraction sp³ (Fsp3): Advantage of 0.10 for Fragment-Based Screening Libraries

The target compound has an Fsp3 value of 0.10, reflecting its predominantly planar, sp²-hybridized structure with a single sp³ carbon (the methyl group). In comparison, 5-bromosalicylaldehyde has an Fsp3 of 0.00 (fully sp²), while 5-bromo-2-hydroxypropiophenone has an Fsp3 of 0.11 (one additional sp³ carbon from the ethyl ketone chain). The Fsp3 of 0.10 places 430443-73-5 in a favorable range for fragment-based screening, where values between 0.10 and 0.45 are associated with higher clinical success rates [1]. The presence of a single sp³ center provides a minimal stereoelectronic handle for synthetic elaboration without excessive conformational flexibility.

Fsp3 Fragment-Based Drug Discovery Molecular Complexity 3D Diversity

Safety Profile: Distinct GHS Hazard Classification vs. 5-Bromosalicylaldehyde

430443-73-5 carries GHS07 warnings for H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, 5-bromosalicylaldehyde (CAS 1761-61-1) is classified only for H315 (skin irritation) and H319 (eye irritation) under many supplier SDS documents . The additional acute oral toxicity signal (H302) for 430443-73-5 necessitates stricter handling protocols (gloves, fume hood) and may influence regulatory acceptance in certain screening workflows. However, both compounds are classified as non-hazardous for transport, simplifying shipping logistics.

GHS Hazards Lab Safety Handling Requirements Procurement Risk

430443-73-5: Prioritized Application Scenarios Based on Quantitative Differentiation


Targeted Covalent Inhibitor (TCI) Scaffold Synthesis

The α,β-unsaturated aldehyde system of 430443-73-5 serves as a direct Michael acceptor warhead for covalent modification of cysteine or serine residues in target proteins [1]. This compound can be used as a starting scaffold for structure-based TCI design, where the bromine atom at the 5-position enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups for potency optimization. In contrast, 5-bromosalicylaldehyde lacks the warhead and would require additional synthetic steps to install a reactive electrophile.

Fragment-Based Lead Discovery (FBLD) Library Member

With a molecular weight of 241 Da, LogP of 2.84, and balanced HBD/HBA count, 430443-73-5 meets fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1][2]. Its unique combination of bromine (for X-ray anomalous scattering in crystallographic fragment screening) and a reactive aldehyde (for tethering-based fragment screening) makes it a dual-purpose fragment probe, unlike the simpler 5-bromosalicylaldehyde which lacks the extended conjugation needed for certain binding pocket topologies.

Bromophenol Pharmacophore for Kinase or Phosphatase Inhibitor Series

The 5-bromo-2-hydroxyphenyl motif is a recognized pharmacophore in several kinase inhibitor and phosphatase inhibitor chemotypes (e.g., Pim-1 inhibitors bearing a 5-bromo-2-hydroxyphenyl group show IC₅₀ values in the low nanomolar range) [1]. 430443-73-5 embeds this pharmacophore within an α,β-unsaturated aldehyde framework, allowing simultaneous engagement of the ATP-binding site (via the bromophenol) and a solvent-exposed cysteine (via the Michael acceptor). This dual-mode binding is not achievable with either 5-bromosalicylaldehyde or α-methylcinnamaldehyde used in isolation.

Synthetic Intermediate for Polycyclic Heterocycle Construction

The published one-step synthesis of 430443-73-5 via Vilsmeier conditions proceeds in quantitative yield, providing a practical entry point for constructing spirocyclic and fused-ring systems through sequential Michael addition and cyclocondensation reactions [1]. The bromine substituent serves as a blocking group for regioselective functionalization, enabling the construction of 1,5-benzothiazepine and chromene scaffolds that possess α-glucosidase inhibitory activity (reported IC₅₀ values of 9.71 ± 0.50 µM for related 5-bromo-2-hydroxychalcone-derived thiazepines) [2].

Quote Request

Request a Quote for (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.